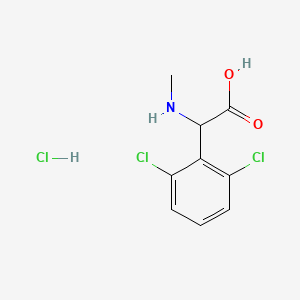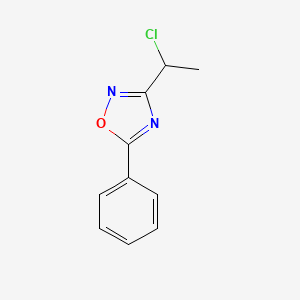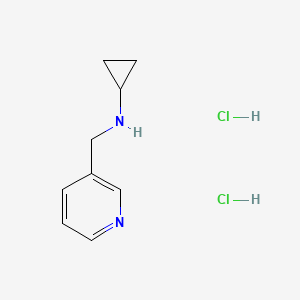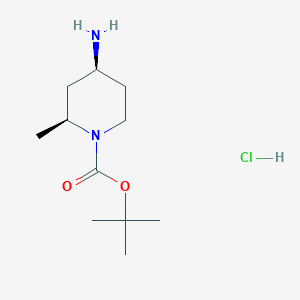
2-ciclopropil-N4,N6-dimetilpirimidina-4,6-diamina
Descripción general
Descripción
2-cyclopropyl-N4,N6-dimethylpyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C9H14N4 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-cyclopropyl-N4,N6-dimethylpyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopropyl-N4,N6-dimethylpyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Ópticas No Lineales
El compuesto se ha utilizado en la síntesis y el crecimiento de nuevos cristales orgánicos únicos para aplicaciones ópticas no lineales (NLO) . Estos cristales se cultivan utilizando la técnica de solución de evaporación lenta . La propiedad óptica no lineal de tercer orden del cristal se midió a partir de la técnica de escaneo Z . Esto hace que el cristal sea adecuado para aplicaciones en el dominio electrónico y óptico .
Análisis Estructural
La información cristalográfica del cristal único cultivado se recopiló mediante el análisis de difracción de rayos X único . La estructura del compuesto se resolvió mediante los programas SHELXS y SHELXL utilizando el método directo . Esto proporciona información valiosa sobre la estructura y la morfología del compuesto .
Análisis del Entorno Químico
El análisis espectral de RMN se utilizó para investigar el entorno químico del carbono y el hidrógeno . Esto ayuda a comprender las propiedades químicas y las interacciones dentro del compuesto .
Análisis de Grupos Funcionales
Los numerosos grupos funcionales presentes en la molécula se llevaron a cabo mediante el análisis de espectroscopia infrarroja de transformada de Fourier . Esto proporciona información sobre los diversos grupos funcionales y sus asignaciones vibracionales .
Análisis de Calidad Óptica y Estabilidad Térmica
Las mediciones UV-Vis-NIR y TG-DTA se utilizaron para determinar la calidad óptica y la estabilidad térmica del cristal cultivado . Esto ayuda a evaluar la idoneidad del compuesto para diversas aplicaciones .
Análisis del Comportamiento Eléctrico
La medición dieléctrica se utilizó para analizar el comportamiento eléctrico del cristal cultivado . Esto proporciona información sobre las propiedades eléctricas del compuesto .
Desarrollo de Medicamentos
La estructura única del compuesto ofrece potencial en el desarrollo de medicamentos, específicamente dirigido a enfermedades como el cáncer y los trastornos infecciosos. Esto lo convierte en un compuesto valioso en el campo de la química medicinal.
Propiedades
IUPAC Name |
2-cyclopropyl-4-N,6-N-dimethylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-10-7-5-8(11-2)13-9(12-7)6-3-4-6/h5-6H,3-4H2,1-2H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJGSUSOTCQUKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2CC2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{[(3-Methyloxetan-3-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B1471575.png)




![Methyl {[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]carbamoyl}formate](/img/structure/B1471585.png)


![diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1471588.png)
![(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1471589.png)
